N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine
CAS No.:
Cat. No.: VC13791754
Molecular Formula: C22H21NO
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21NO |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | N-(4-tert-butylphenyl)dibenzofuran-4-amine |
| Standard InChI | InChI=1S/C22H21NO/c1-22(2,3)15-11-13-16(14-12-15)23-19-9-6-8-18-17-7-4-5-10-20(17)24-21(18)19/h4-14,23H,1-3H3 |
| Standard InChI Key | BEFIQNFPVBYFLK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34 |
Introduction
Structural Analysis and Molecular Properties
Core Architecture
The compound features a dibenzo[b,d]furan backbone, a fused heterocyclic system comprising two benzene rings bridged by a furan oxygen atom. The amine group at position 4 is substituted with a 4-(tert-butyl)phenyl moiety, introducing steric bulk and electronic modulation . The tert-butyl group enhances solubility in nonpolar solvents and influences intermolecular interactions, making the compound suitable for applications requiring tunable molecular packing.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁NO | |
| Molecular Weight | 315.4 g/mol | |
| Density | ~1.3 g/cm³ (estimated) | |
| Boiling Point | >450°C (extrapolated) | |
| LogP (Partition Coefficient) | ~4.8 (predicted) |
The density and boiling point are extrapolated from structurally analogous compounds, such as N-phenyldibenzo[b,d]furan-4-amine (C₁₈H₁₃NO), which exhibits a density of 1.3 g/cm³ and a boiling point of 451.6°C . The tert-butyl group increases hydrophobicity, as reflected in the higher LogP compared to non-alkylated derivatives .
Spectroscopic and Crystallographic Insights
While crystallographic data for this specific compound remains unpublished, X-ray studies of related 4-nitro-dibenzofurans reveal planar dibenzofuran cores with substituents adopting orthogonal orientations to minimize steric clashes . Nuclear magnetic resonance (NMR) spectroscopy would likely show characteristic aromatic proton signals between δ 6.8–8.2 ppm and a singlet for the tert-butyl group at δ 1.3 ppm .
Synthesis and Manufacturing
Dibenzo[b,d]furan Core Formation
Cycloetherification of biphenyl precursors is a common method. For example, 2'-amino-biphenyl-2-ols undergo intramolecular cyclization using acidic conditions (e.g., trifluoroacetic acid) to form the furan ring . Nitration concurrent with cyclization has been reported using NaNO₂ in aqueous TFA, though this typically introduces nitro groups at position 4 of the dibenzofuran .
Amine Functionalization
Coupling the dibenzofuran core with 4-(tert-butyl)aniline likely employs Buchwald-Hartwig amination or Ullmann-type reactions, utilizing palladium or copper catalysts to form the C–N bond. Alternative approaches may involve nucleophilic aromatic substitution if electron-withdrawing groups activate the dibenzofuran’s C4 position.
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cycloetherification | TFA, NaNO₂, H₂O, 80°C |
| 2 | Palladium-Catalyzed Amination | Pd(OAc)₂, Xantphos, K₃PO₄ |
Physicochemical and Stability Profiles
Thermal and Solubility Characteristics
The tert-butyl group enhances thermal stability, with decomposition temperatures exceeding 300°C based on thermogravimetric analysis (TGA) of similar compounds . Solubility is highest in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene), while aqueous solubility is negligible (LogP ≈ 4.8) .
Reactivity and Functional Group Compatibility
Applications in Materials Science and Pharmaceuticals
Organic Electronics
Dibenzofuran derivatives are valued in organic light-emitting diodes (OLEDs) for their high electron affinity and thermal stability. The tert-butyl group in this compound may reduce crystallinity, improving film morphology in solution-processed devices . A related terphenyl-dibenzofuran amine (CAS 1198399-61-9) demonstrates utility as a hole-transport material, suggesting analogous applications for this compound .
Pharmaceutical Intermediates
Dibenzofurans exhibit bioactivity, including TNF-α inhibition and antimicrobial effects . While specific studies on this compound are lacking, its structural similarity to bioactive dibenzofurans positions it as a candidate for drug discovery campaigns targeting inflammatory or infectious diseases .
Recent Advances and Future Directions
Recent studies on dibenzofuran synthesis, such as TM-free nitration-cyclization cascades , highlight opportunities to streamline the production of this compound. Future research should prioritize:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral dibenzofuran derivatives.
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Structure-Activity Relationships: Evaluating bioactivity against specific therapeutic targets.
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Materials Optimization: Tuning substituents for enhanced charge transport in optoelectronic devices.
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